molecular formula C24H29FN4O3 B8718159 3-Fluoro-4-(6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yloxy)aniline

3-Fluoro-4-(6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yloxy)aniline

Cat. No. B8718159
M. Wt: 440.5 g/mol
InChI Key: ANMMNWBXWIPROY-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

S1 was prepared from 4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-quinolin-7-ol and 1-(3-chloropropyl)-4-methylpiperazine following the general procedure reported in Preparative Example 54 Step 1-2. 1H NMR (400 MHz, d6-DMSO, 300K) δ 1.95 (quint., J=6.8 Hz, 2H), 2.14 (s, 3H), 2.22-2.47 (m, 10H), 3.94 (s, 3H), 4.17 (t, J=6.5 Hz, 2H), 5.48 (br.s, 2H), 6.38 (d, J=5.2 Hz, 1H), 6.46 (dd, J=8.7 Hz, J=2.4 Hz, 1H), 6.55 (dd, J=13.2 Hz, J=2.4 Hz, 1H), 7.07 (t, J=9.0 Hz, 1H), 7.36 (s, 1H), 7.50 (s, 1H), 8.44 (d, J=5.2 Hz, 1H). MS (ES) C24H29FN4O3 requires: 440. Found: 441 (M+H)+.

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[C:20]([N+:22]([O-])=O)[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([OH:17])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.Cl[CH2:26][CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][N:32]([CH3:35])[CH2:31][CH2:30]1>>[F:1][C:2]1[CH:21]=[C:20]([CH:19]=[CH:18][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH2:26][CH2:27][CH2:28][N:29]3[CH2:34][CH2:33][N:32]([CH3:35])[CH2:31][CH2:30]3)=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1)[NH2:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCN1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(N)C=CC1OC1=CC=NC2=CC(=C(C=C12)OC)OCCCN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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